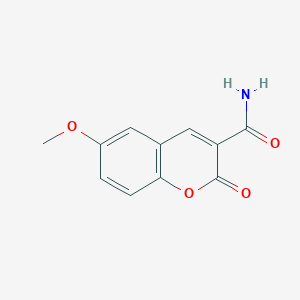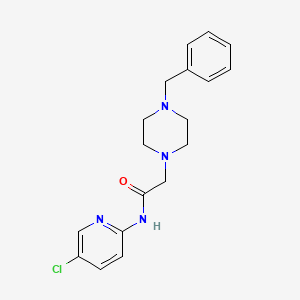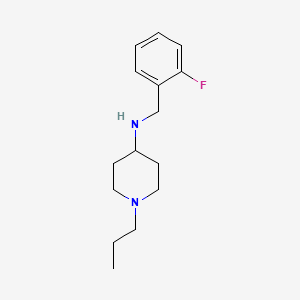![molecular formula C18H15N3 B5772736 5,7-dimethyl-3-phenyl-3H-pyrido[4,3,2-de]quinazoline CAS No. 5787-10-0](/img/structure/B5772736.png)
5,7-dimethyl-3-phenyl-3H-pyrido[4,3,2-de]quinazoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5,7-dimethyl-3-phenyl-3H-pyrido[4,3,2-de]quinazoline is a heterocyclic compound that has attracted significant attention in scientific research due to its potential applications in various fields. This compound has a unique structure, which makes it a promising candidate for the development of new drugs and materials.
作用機序
The mechanism of action of 5,7-dimethyl-3-phenyl-3H-pyrido[4,3,2-de]quinazoline is not fully understood. However, it is believed that this compound exerts its anticancer activity by inducing apoptosis (programmed cell death) in cancer cells. It has also been suggested that this compound may inhibit the activity of certain enzymes involved in inflammation and neurodegeneration.
Biochemical and Physiological Effects:
Studies have shown that this compound has a number of biochemical and physiological effects. In cancer cells, this compound has been shown to induce cell cycle arrest and apoptosis. It has also been shown to inhibit the migration and invasion of cancer cells. In addition, this compound has been shown to exhibit anti-inflammatory and neuroprotective effects.
実験室実験の利点と制限
The advantages of using 5,7-dimethyl-3-phenyl-3H-pyrido[4,3,2-de]quinazoline in lab experiments include its high potency and selectivity against cancer cells, as well as its potential applications in materials science. However, there are some limitations to using this compound in lab experiments, such as its low solubility in water and its potential toxicity.
将来の方向性
There are several future directions for research on 5,7-dimethyl-3-phenyl-3H-pyrido[4,3,2-de]quinazoline. One area of research is the development of new anticancer drugs based on this compound. Another area of research is the investigation of the potential applications of this compound in materials science. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential as a treatment for inflammatory and neurodegenerative diseases.
合成法
The synthesis of 5,7-dimethyl-3-phenyl-3H-pyrido[4,3,2-de]quinazoline can be achieved through various methods. One of the most common methods is the condensation reaction between 2-aminobenzophenone and 2,4-pentanedione in the presence of a strong acid catalyst. This reaction leads to the formation of the intermediate 2-(3-oxo-2,3-dihydro-1H-inden-1-ylidene)malononitrile, which can be further cyclized to give the final product.
科学的研究の応用
5,7-dimethyl-3-phenyl-3H-pyrido[4,3,2-de]quinazoline has been extensively studied for its potential applications in various fields. In medicinal chemistry, this compound has been shown to exhibit significant anticancer activity against various cancer cell lines. It has also been investigated for its potential as an anti-inflammatory agent and as a treatment for Alzheimer's disease. In addition, this compound has been studied for its potential applications in materials science, such as in the development of organic semiconductors and light-emitting diodes.
特性
IUPAC Name |
7,10-dimethyl-4-phenyl-2,4,8-triazatricyclo[7.3.1.05,13]trideca-1(13),2,5,7,9,11-hexaene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3/c1-12-8-9-15-17-16(10-13(2)20-18(12)17)21(11-19-15)14-6-4-3-5-7-14/h3-11H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQMBSMGWNYDKQH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C3=C(C=C1)N=CN(C3=CC(=N2)C)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20357861 |
Source


|
| Record name | MLS000577761 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20357861 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5787-10-0 |
Source


|
| Record name | MLS000577761 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20357861 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![4-nitro-N-[3-(propionylamino)phenyl]benzamide](/img/structure/B5772666.png)
![cyclopropyl[1-(4-fluorobenzyl)-1H-indol-3-yl]methanone](/img/structure/B5772688.png)
![2-methoxy-N-[2-(4-methyl-1-piperidinyl)phenyl]benzamide](/img/structure/B5772693.png)
![3-[2-(2-furyl)-8,9-dimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-7-yl]-N,N-dimethyl-1-propanamine](/img/structure/B5772695.png)
![2-[(5-ethyl-4H-1,2,4-triazol-3-yl)thio]-N-(2-methylphenyl)acetamide](/img/structure/B5772727.png)

![N-(2-methylphenyl)-N'-[5-(2-thienyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B5772737.png)
![2,3,4,9-tetramethyl-7H-furo[2,3-f]chromen-7-one](/img/structure/B5772749.png)
![6-methyl-1-phenyl-5-(4-pyridinyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B5772751.png)
